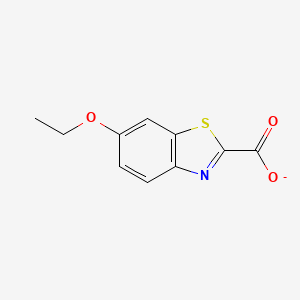
2-(2-Methyltetrazol-5-yl)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methyltetrazol-5-yl)butanoate is a compound belonging to the class of tetrazoles, which are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their diverse applications in various fields such as medicine, agriculture, and material science due to their unique structural and electronic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyltetrazol-5-yl)butanoate typically involves the reaction of a nitrile group with diazomethane. One common method is the reaction of the silver salt of (2-methyltetrazol-5-yl)dinitromethane with cyanogen bromide, leading to the formation of 2-(2-methyltetrazol-5-yl)-2,2-dinitroacetonitrile . This compound can then undergo further reactions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Methyltetrazol-5-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The tetrazole ring can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include cyanogen bromide, diazomethane, and potassium hydroxide. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the reaction with diazomethane can yield a mixture of isomeric tetrazoles, which can be separated by column chromatography .
Aplicaciones Científicas De Investigación
2-(2-Methyltetrazol-5-yl)butanoate has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-(2-Methyltetrazol-5-yl)butanoate involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a ligand, binding to various receptors and enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds to 2-(2-Methyltetrazol-5-yl)butanoate include:
Uniqueness
What sets this compound apart from other similar compounds is its specific structural configuration and the presence of the butanoate group, which can influence its reactivity and applications. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in scientific research and industrial applications .
Propiedades
Fórmula molecular |
C6H9N4O2- |
|---|---|
Peso molecular |
169.16 g/mol |
Nombre IUPAC |
2-(2-methyltetrazol-5-yl)butanoate |
InChI |
InChI=1S/C6H10N4O2/c1-3-4(6(11)12)5-7-9-10(2)8-5/h4H,3H2,1-2H3,(H,11,12)/p-1 |
Clave InChI |
NITIPXZISMJGSW-UHFFFAOYSA-M |
SMILES canónico |
CCC(C1=NN(N=N1)C)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one](/img/structure/B12347150.png)





![3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B12347185.png)



![7-bromo-4aH-pyrido[3,4-d]pyridazin-4-one](/img/structure/B12347212.png)


